"Methyl 3-methylisothiazole-4-carboxylate CAS number and molecular structure"
"Methyl 3-methylisothiazole-4-carboxylate CAS number and molecular structure"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a variety of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and sulfur atoms, exhibits a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Methyl 3-methylisothiazole-4-carboxylate, as a functionalized derivative, represents a key building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, molecular structure, synthesis, and physicochemical properties, offering valuable insights for researchers engaged in drug discovery and development.
Section 1: Chemical Identity and Molecular Structure
While a specific CAS number for Methyl 3-methylisothiazole-4-carboxylate is not prominently listed in major chemical databases, its existence is inferred from the well-documented corresponding carboxylic acid and ethyl ester. For the purpose of this guide, we will refer to its parent acid, 3-Methyl-1,2-thiazole-4-carboxylic acid , which has the registered CAS number 15903-66-9 .[4]
Molecular Structure
The molecular structure of Methyl 3-methylisothiazole-4-carboxylate consists of a central isothiazole ring substituted with a methyl group at the 3-position and a methyl carboxylate group at the 4-position.
Caption: Molecular structure of Methyl 3-methylisothiazole-4-carboxylate.
Physicochemical Properties
The exact physicochemical properties of Methyl 3-methylisothiazole-4-carboxylate are not extensively documented. However, they can be reliably estimated based on the properties of its parent acid and ethyl ester analogue.
| Property | 3-Methylisothiazole-4-carboxylic acid | Methyl 3-methylisothiazole-4-carboxylate (Predicted) | Ethyl 3-methylisothiazole-4-carboxylate |
| CAS Number | 15903-66-9[4] | Not available | 15901-51-6 |
| Molecular Formula | C₅H₅NO₂S[4] | C₆H₇NO₂S | C₇H₉NO₂S |
| Molecular Weight | 143.16 g/mol [4] | 157.19 g/mol | 171.22 g/mol |
| Boiling Point | 182.3 °C at 760 mmHg[4] | ~190-210 °C (estimated) | Not available |
| Melting Point | 235.5-237.5 °C[4] | Lower than the acid (solid at room temp.) | Solid |
| Density | 1.4 g/cm³[4] | ~1.3-1.4 g/cm³ (estimated) | Not available |
Section 2: Synthesis and Experimental Protocols
The most direct and logical synthetic route to Methyl 3-methylisothiazole-4-carboxylate is through the esterification of 3-methylisothiazole-4-carboxylic acid. This can be achieved via several established methods.
Synthetic Workflow
Caption: General workflow for the synthesis of Methyl 3-methylisothiazole-4-carboxylate.
Recommended Experimental Protocol: Fischer-Speier Esterification
This classic method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5][6]
Materials:
-
3-Methylisothiazole-4-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether or Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylisothiazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain pure Methyl 3-methylisothiazole-4-carboxylate.
Section 3: Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Predicted Characteristic Signals |
| ¹H NMR | Singlet for the C3-methyl protons (~2.5-2.7 ppm), singlet for the ester methyl protons (~3.8-4.0 ppm), and a singlet for the C5-proton of the isothiazole ring (~8.5-8.8 ppm). |
| ¹³C NMR | Resonances for the C3-methyl carbon (~15-20 ppm), the ester methyl carbon (~50-55 ppm), the isothiazole ring carbons (C3, C4, C5), and the carbonyl carbon of the ester (~160-165 ppm). |
| IR (Infrared) | Strong carbonyl (C=O) stretching vibration from the ester group (~1710-1730 cm⁻¹), C-O stretching vibrations (~1200-1300 cm⁻¹), and characteristic aromatic C=C and C=N stretching vibrations of the isothiazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₆H₇NO₂S. |
Section 4: Applications in Research and Drug Development
Isothiazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1] They have been investigated for their potential as:
-
Antimicrobial agents: The isothiazolinone class of compounds, which are structurally related, are potent biocides.[7]
-
Anticancer agents: Certain isothiazole derivatives have shown antiproliferative activity against various cancer cell lines.
-
Enzyme inhibitors: The isothiazole scaffold can be functionalized to target specific enzymes involved in disease pathways.
Methyl 3-methylisothiazole-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily converted to amides, hydrazides, and other derivatives, allowing for the exploration of a broad chemical space in drug discovery programs.[3]
Section 5: Safety and Handling
Isothiazole and its derivatives should be handled with care in a well-ventilated laboratory fume hood.[8][9] While specific toxicity data for Methyl 3-methylisothiazole-4-carboxylate is not available, related isothiazolinones are known to be skin and eye irritants and potential sensitizers.[10]
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Section 6: Conclusion
Methyl 3-methylisothiazole-4-carboxylate is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its structure, synthesis, and properties, based on available data and logical extrapolation from closely related compounds. By understanding the chemistry and handling of this compound, researchers can effectively utilize it in the design and synthesis of novel molecules with the potential to address unmet medical needs.
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